molecular formula C19H22F2N4O2S2 B4610302 ETHYL 2-(BUTYLAMINO)-4-({[3-CYANO-6-(DIFLUOROMETHYL)-4-METHYL-2-PYRIDYL]SULFANYL}METHYL)-1,3-THIAZOLE-5-CARBOXYLATE

ETHYL 2-(BUTYLAMINO)-4-({[3-CYANO-6-(DIFLUOROMETHYL)-4-METHYL-2-PYRIDYL]SULFANYL}METHYL)-1,3-THIAZOLE-5-CARBOXYLATE

Cat. No.: B4610302
M. Wt: 440.5 g/mol
InChI Key: FIAFSFSKIBUFLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-(BUTYLAMINO)-4-({[3-CYANO-6-(DIFLUOROMETHYL)-4-METHYL-2-PYRIDYL]SULFANYL}METHYL)-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that features a thiazole ring, a pyridyl group, and various functional groups

Scientific Research Applications

ETHYL 2-(BUTYLAMINO)-4-({[3-CYANO-6-(DIFLUOROMETHYL)-4-METHYL-2-PYRIDYL]SULFANYL}METHYL)-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Researchers are exploring its potential as a pharmaceutical agent due to its unique chemical structure.

    Industry: The compound can be used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(BUTYLAMINO)-4-({[3-CYANO-6-(DIFLUOROMETHYL)-4-METHYL-2-PYRIDYL]SULFANYL}METHYL)-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the pyridyl group and other functional groups. Common reagents used in these reactions include sulfur, amines, and various organic solvents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to handle the complex synthesis process. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(BUTYLAMINO)-4-({[3-CYANO-6-(DIFLUOROMETHYL)-4-METHYL-2-PYRIDYL]SULFANYL}METHYL)-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Mechanism of Action

The mechanism of action of ETHYL 2-(BUTYLAMINO)-4-({[3-CYANO-6-(DIFLUOROMETHYL)-4-METHYL-2-PYRIDYL]SULFANYL}METHYL)-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, which can lead to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-(BUTYLAMINO)-4-({[3-CYANO-6-(TRIFLUOROMETHYL)-4-METHYL-2-PYRIDYL]SULFANYL}METHYL)-1,3-THIAZOLE-5-CARBOXYLATE
  • ETHYL 2-(BUTYLAMINO)-4-({[3-CYANO-6-(METHYL)-4-METHYL-2-PYRIDYL]SULFANYL}METHYL)-1,3-THIAZOLE-5-CARBOXYLATE

Uniqueness

ETHYL 2-(BUTYLAMINO)-4-({[3-CYANO-6-(DIFLUOROMETHYL)-4-METHYL-2-PYRIDYL]SULFANYL}METHYL)-1,3-THIAZOLE-5-CARBOXYLATE is unique due to the presence of the difluoromethyl group, which can impart distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

ethyl 2-(butylamino)-4-[[3-cyano-6-(difluoromethyl)-4-methylpyridin-2-yl]sulfanylmethyl]-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F2N4O2S2/c1-4-6-7-23-19-25-14(15(29-19)18(26)27-5-2)10-28-17-12(9-22)11(3)8-13(24-17)16(20)21/h8,16H,4-7,10H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIAFSFSKIBUFLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC(=C(S1)C(=O)OCC)CSC2=C(C(=CC(=N2)C(F)F)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F2N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 2-(BUTYLAMINO)-4-({[3-CYANO-6-(DIFLUOROMETHYL)-4-METHYL-2-PYRIDYL]SULFANYL}METHYL)-1,3-THIAZOLE-5-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 2-(BUTYLAMINO)-4-({[3-CYANO-6-(DIFLUOROMETHYL)-4-METHYL-2-PYRIDYL]SULFANYL}METHYL)-1,3-THIAZOLE-5-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ETHYL 2-(BUTYLAMINO)-4-({[3-CYANO-6-(DIFLUOROMETHYL)-4-METHYL-2-PYRIDYL]SULFANYL}METHYL)-1,3-THIAZOLE-5-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
ETHYL 2-(BUTYLAMINO)-4-({[3-CYANO-6-(DIFLUOROMETHYL)-4-METHYL-2-PYRIDYL]SULFANYL}METHYL)-1,3-THIAZOLE-5-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
ETHYL 2-(BUTYLAMINO)-4-({[3-CYANO-6-(DIFLUOROMETHYL)-4-METHYL-2-PYRIDYL]SULFANYL}METHYL)-1,3-THIAZOLE-5-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
ETHYL 2-(BUTYLAMINO)-4-({[3-CYANO-6-(DIFLUOROMETHYL)-4-METHYL-2-PYRIDYL]SULFANYL}METHYL)-1,3-THIAZOLE-5-CARBOXYLATE

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